molecular formula C39H42N2O14S4 B12953943 (2E)-2-[(E)-3-[3-(5-carboxypentyl)-1,1-dimethyl-6,8-disulfobenzo[e]indol-3-ium-2-yl]prop-2-enylidene]-3-ethyl-1,1-dimethyl-6-sulfobenzo[e]indole-8-sulfonate

(2E)-2-[(E)-3-[3-(5-carboxypentyl)-1,1-dimethyl-6,8-disulfobenzo[e]indol-3-ium-2-yl]prop-2-enylidene]-3-ethyl-1,1-dimethyl-6-sulfobenzo[e]indole-8-sulfonate

Cat. No.: B12953943
M. Wt: 891.0 g/mol
InChI Key: SMRJSACRIKPVSW-UHFFFAOYSA-N
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Description

The compound “(2E)-2-[(E)-3-[3-(5-carboxypentyl)-1,1-dimethyl-6,8-disulfobenzo[e]indol-3-ium-2-yl]prop-2-enylidene]-3-ethyl-1,1-dimethyl-6-sulfobenzo[e]indole-8-sulfonate” is a complex organic molecule with potential applications in various scientific fields. This compound features multiple functional groups, including carboxyl, sulfonate, and indolium moieties, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. The process may start with the preparation of the indole derivatives, followed by the introduction of sulfonate and carboxyl groups through sulfonation and carboxylation reactions. The final step involves the formation of the conjugated system through aldol condensation or similar reactions.

Industrial Production Methods

Industrial production of such complex compounds often requires optimization of reaction conditions to achieve high yields and purity. This may involve the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: The presence of multiple functional groups allows for selective oxidation reactions.

    Reduction: Reduction reactions can target specific double bonds or functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules or as a reagent in various organic reactions.

Biology

In biological research, the compound may serve as a fluorescent probe or a marker due to its conjugated system and potential for fluorescence.

Medicine

Potential medical applications include its use as a diagnostic agent or in drug delivery systems, leveraging its unique chemical properties.

Industry

In industrial applications, the compound may be used in the development of dyes, pigments, or other specialty chemicals.

Mechanism of Action

The compound’s mechanism of action involves interactions with specific molecular targets, such as enzymes or receptors. The presence of multiple functional groups allows for diverse interactions, including hydrogen bonding, hydrophobic interactions, and electrostatic interactions. These interactions can modulate biological pathways and result in specific effects.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-2-[(E)-3-[3-(5-carboxypentyl)-1,1-dimethyl-6,8-disulfobenzo[e]indol-3-ium-2-yl]prop-2-enylidene]-3-ethyl-1,1-dimethyl-6-sulfobenzo[e]indole-8-sulfonate
  • This compound

Uniqueness

The uniqueness of this compound lies in its specific arrangement of functional groups and the resulting chemical properties. Compared to similar compounds, it may exhibit different reactivity, stability, or biological activity, making it valuable for specific applications.

Properties

Molecular Formula

C39H42N2O14S4

Molecular Weight

891.0 g/mol

IUPAC Name

(2E)-2-[(E)-3-[3-(5-carboxypentyl)-1,1-dimethyl-6,8-disulfobenzo[e]indol-3-ium-2-yl]prop-2-enylidene]-3-ethyl-1,1-dimethyl-6-sulfobenzo[e]indole-8-sulfonate

InChI

InChI=1S/C39H42N2O14S4/c1-6-40-29-16-14-25-27(19-23(56(44,45)46)21-31(25)58(50,51)52)36(29)38(2,3)33(40)11-10-12-34-39(4,5)37-28-20-24(57(47,48)49)22-32(59(53,54)55)26(28)15-17-30(37)41(34)18-9-7-8-13-35(42)43/h10-12,14-17,19-22H,6-9,13,18H2,1-5H3,(H4-,42,43,44,45,46,47,48,49,50,51,52,53,54,55)

InChI Key

SMRJSACRIKPVSW-UHFFFAOYSA-N

Isomeric SMILES

CCN\1C2=C(C3=C(C=C2)C(=CC(=C3)S(=O)(=O)[O-])S(=O)(=O)O)C(/C1=C\C=C\C4=[N+](C5=C(C4(C)C)C6=C(C=C5)C(=CC(=C6)S(=O)(=O)O)S(=O)(=O)O)CCCCCC(=O)O)(C)C

Canonical SMILES

CCN1C2=C(C3=C(C=C2)C(=CC(=C3)S(=O)(=O)[O-])S(=O)(=O)O)C(C1=CC=CC4=[N+](C5=C(C4(C)C)C6=C(C=C5)C(=CC(=C6)S(=O)(=O)O)S(=O)(=O)O)CCCCCC(=O)O)(C)C

Origin of Product

United States

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